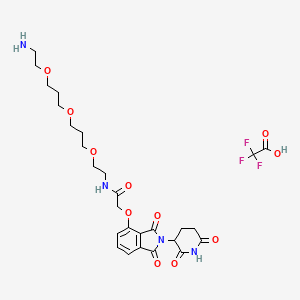

E3 Ligase Ligand-Linker Conjugates 23 TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les conjugués de ligand-lieur de céréblon 12 TFA sont un composé synthétisé qui intègre un ligand de céréblon à base de thalidomide et un lieur. Ce composé est principalement utilisé dans la synthèse de chimères ciblant la protéolyse (PROTAC), qui sont des molécules conçues pour cibler des protéines spécifiques en vue de leur dégradation via le système ubiquitine-protéasome .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation des conjugués de ligand-lieur de céréblon 12 TFA implique la synthèse d'un ligand de céréblon à base de thalidomide, qui est ensuite conjugué à un lieur. La voie de synthèse comprend généralement les étapes suivantes :

Synthèse du dérivé de thalidomide : La thalidomide est modifiée pour introduire des groupes fonctionnels qui peuvent être utilisés pour une conjugaison ultérieure.

Fixation du lieur : Le thalidomide modifié est ensuite conjugué à une molécule de lieur.

Méthodes de production industrielle : La production industrielle des conjugués de ligand-lieur de céréblon 12 TFA suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en masse du dérivé de thalidomide : Synthèse à grande échelle du dérivé de thalidomide en utilisant des conditions de réaction optimisées.

Conjugaison avec le lieur : Le dérivé de thalidomide produit en masse est ensuite conjugué au lieur en utilisant des réacteurs à l'échelle industrielle et des conditions optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : Les conjugués de ligand-lieur de céréblon 12 TFA subissent diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence de groupes fonctionnels réactifs.

Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols. Les conditions de réaction impliquent généralement des solvants comme le diméthylsulfoxyde (DMSO) et des températures allant de la température ambiante à 80 °C.

Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène (pour l'oxydation) et le borohydrure de sodium (pour la réduction) sont couramment utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent donner différents dérivés substitués du composé d'origine .

Applications De Recherche Scientifique

Applications in Drug Discovery

-

Cancer Therapeutics :

- E3 Ligase Ligand-Linker Conjugates have shown promise in targeting oncogenic proteins. For instance, PROTACs utilizing VHL or Cereblon ligands have been developed to degrade proteins like BRD4, which is implicated in various cancers .

- Recent studies demonstrated that dual-ligand PROTACs exhibit enhanced stability and prolonged degradation effects compared to single-ligand counterparts, making them attractive candidates for cancer treatment .

- Neurodegenerative Diseases :

- Autoimmune Disorders :

Mechanistic Insights

The mechanism by which E3 Ligase Ligand-Linker Conjugates function involves several critical steps:

- Binding : The target protein binds to its respective ligand while simultaneously engaging with the E3 ligase via its ligand.

- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin molecules onto the target protein, marking it for degradation.

- Proteasomal Degradation : The ubiquitinated protein is recognized by the proteasome, leading to its degradation into peptides .

Case Study 1: BRD4 Degradation

A study investigated the use of E3 Ligase Ligand-Linker Conjugates targeting BRD4 using a VHL-based PROTAC. The results indicated significant reduction in BRD4 levels in cancer cell lines, demonstrating effective engagement and subsequent degradation mediated by the conjugate .

Case Study 2: Targeting Tau Protein

In another study focused on neurodegenerative diseases, researchers designed a PROTAC that targeted Tau protein aggregates. The compound successfully facilitated Tau degradation in cellular models, suggesting potential therapeutic benefits for Alzheimer's disease .

Comparative Data Table

| Application Area | Target Protein | E3 Ligase Used | Outcome |

|---|---|---|---|

| Cancer Therapeutics | BRD4 | VHL | Significant reduction in protein levels |

| Neurodegenerative Diseases | Tau | Cereblon | Effective degradation of aggregates |

| Autoimmune Disorders | Various Signaling Proteins | CRBN | Modulation of immune response |

Mécanisme D'action

Cereblon Ligand-Linker Conjugates 12 TFA exerts its effects by binding to cereblon, a substrate recognition protein in the E3-ligase ubiquitin complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

Comparaison Avec Des Composés Similaires

Thalidomide: The parent compound used in the synthesis of Cereblon Ligand-Linker Conjugates 12 TFA.

Lenalidomide and Pomalidomide: Derivatives of thalidomide with similar mechanisms of action but different therapeutic applications.

Uniqueness: Cereblon Ligand-Linker Conjugates 12 TFA is unique due to its specific design for use in PROTAC technology. Unlike thalidomide and its derivatives, which are primarily used as therapeutic agents, Cereblon Ligand-Linker Conjugates 12 TFA is designed to facilitate targeted protein degradation, making it a valuable tool in drug discovery and development .

Activité Biologique

E3 Ligase Ligand-Linker Conjugates, particularly the compound GC34334 (E3 Ligase Ligand-Linker Conjugates 23 TFA), have emerged as significant players in the field of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of these conjugates, highlighting their mechanisms, applications, and recent research findings.

Overview of PROTAC Technology

PROTACs are bifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. The interaction between these components facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is pivotal for regulating protein levels within cells and has therapeutic implications in cancer and other diseases.

Structure and Composition

The structure of this compound includes:

- E3 Ligase Ligand : Specifically designed to bind to E3 ligases such as Cereblon (CRBN), Von Hippel-Lindau (VHL), or others.

- Linker : A flexible chain that connects the E3 ligase ligand to the target protein ligand, crucial for effective binding and degradation.

- Target Protein Ligand : Often selected based on the disease context (e.g., BRD4 for certain cancers).

The biological activity of this compound can be summarized in the following steps:

- Binding : The conjugate binds simultaneously to the target protein and the E3 ligase.

- Ubiquitination : This binding promotes ubiquitination of the target protein.

- Degradation : The ubiquitinated protein is recognized by the proteasome and degraded.

Biological Activity Data

Recent studies have demonstrated that E3 Ligase Ligand-Linker Conjugates exhibit significant biological activity across various cancer cell lines. For instance:

- Degradation Efficiency : Dual-ligand PROTACs have shown up to a tenfold increase in degradation efficiency compared to single-ligand versions .

- Cytotoxicity : Increased cytotoxicity has been observed, with some compounds achieving a hundredfold increase in effectiveness in vitro .

Case Studies

- BRD4 Targeting :

- Cereblon Engagement :

Comparative Analysis of E3 Ligases

The choice of E3 ligase is crucial for the effectiveness of PROTACs. Below is a comparison table summarizing different E3 ligases used in conjunction with ligand-linker conjugates:

| E3 Ligase | Characteristics | Applications |

|---|---|---|

| CRBN | Commonly used; mediates degradation via thalidomide derivatives | Cancer therapies, particularly hematological malignancies |

| VHL | Utilizes oxygen-dependent degradation; versatile in targeting various proteins | Broad applications across solid tumors |

| MDM2 | Regulates p53; important for tumor suppression | Targeting oncogenic pathways in various cancers |

Propriétés

IUPAC Name |

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMWZARPGGRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F3N4O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.